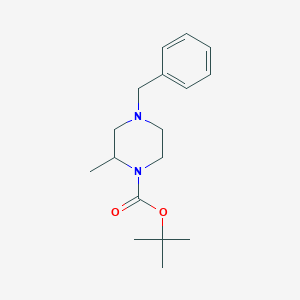

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZNQZBTLCTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568014 | |

| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120737-77-1 | |

| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in drug development.[3] This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key intermediate for creating complex, asymmetrically substituted piperazine derivatives. We will explore the strategic considerations behind two primary synthetic routes, delve into the mechanistic underpinnings of each transformation, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable synthesis for this versatile building block.

Introduction and Strategic Overview

This compound is a chiral, orthogonally protected piperazine derivative. The presence of a methyl group at the C2 position introduces a stereocenter, while the tert-butoxycarbonyl (Boc) and benzyl groups provide differential protection of the two nitrogen atoms. This orthogonal protection scheme is crucial, allowing for selective chemical manipulation at either nitrogen, which is a cornerstone of modern synthetic strategy.[4][5]

The synthesis of this target molecule hinges on the selective functionalization of the two distinct nitrogen atoms of the 2-methylpiperazine starting material. A retrosynthetic analysis reveals two primary logical pathways, differing in the sequence of the N-protection and N-alkylation steps.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Abstract

This compound is a key heterocyclic building block frequently utilized in the synthesis of complex molecules within the pharmaceutical industry. Its distinct structural features—a piperazine core, a lipophilic benzyl group, a chiral methyl center, and a tert-butoxycarbonyl (Boc) protecting group—impart a specific set of physicochemical properties that are critical to its reactivity, handling, and ultimate application in drug discovery. This guide provides a comprehensive analysis of these core properties, including structural, thermal, and solution-state characteristics. We delve into the theoretical underpinnings of these properties and present detailed, field-proven protocols for their empirical determination using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile synthetic intermediate.

Introduction: A Strategic Synthetic Intermediate

The Privileged Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its two nitrogen atoms can be functionalized to modulate basicity, lipophilicity, and hydrogen bonding capacity, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] These properties are essential for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), which are critical hurdles in the drug development pipeline.[2][3][4]

Structural Anatomy of this compound

This compound, with CAS Number 169447-69-2 for the (S)-enantiomer, is a strategically designed intermediate.[5]

-

Piperazine Core: Provides the fundamental heterocyclic framework.

-

N1-Boc Group: The tert-butoxycarbonyl group serves as a protecting group for one of the piperazine nitrogens. It temporarily removes the basicity and nucleophilicity of this nitrogen, allowing for selective functionalization at the N4 position.

-

N4-Benzyl Group: This large, lipophilic group significantly influences the molecule's solubility and LogP value. It also provides a chromophore, which is essential for UV-based analytical detection.

-

C2-Methyl Group: Introduces a chiral center, making the molecule asymmetric. This is crucial for synthesizing enantiomerically pure final products, a common requirement for modern therapeutics.

Understanding the physicochemical properties that arise from this specific combination of functional groups is paramount for its effective use in multi-step synthetic campaigns.

Core Physicochemical Properties

The interplay of the functional groups dictates the molecule's physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value / Description | Rationale / Significance |

| Molecular Formula | C₁₇H₂₆N₂O₂ | Defines the elemental composition.[5][6] |

| Molecular Weight | 290.41 g/mol | Essential for stoichiometric calculations and mass spectrometry.[6] |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. | Based on analogous structures like (R)-1-Boc-2-methylpiperazine, which is a low-melting solid (39-43 °C).[7] |

| Solubility Profile | Predicted to be highly soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and poorly soluble in water. | The large, nonpolar benzyl and tert-butyl groups dominate the structure, reducing its affinity for aqueous media. |

| Lipophilicity (LogP) | Estimated to be high (>3.0). | The benzyl and Boc groups significantly increase lipophilicity, which is a key factor for membrane permeability in biological systems.[4][8] |

| Basicity (pKa) | The N4 nitrogen is a tertiary amine and is basic. The N1 nitrogen is part of a carbamate and is non-basic. The pKa of the conjugate acid of the N4 nitrogen is estimated to be in the range of 7.5-8.5. | The pKa is lower than that of piperazine itself (~9.7) due to the steric hindrance and mild inductive effects of the surrounding groups.[9] This property governs behavior in acidic/basic solutions and physiological environments. |

Analytical and Spectroscopic Characterization

Rigorous characterization is necessary to confirm the identity, purity, and stability of the compound. The following sections detail the standard analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. The predicted spectra for this molecule are highly informative.

Expertise & Causality: 1H NMR confirms the presence of all proton-containing functional groups, while 13C NMR verifies the carbon backbone. The chemical shifts are influenced by the electronic environment; for instance, the protons on the carbon adjacent to the benzyl nitrogen will be shifted downfield compared to those on the carbamate side.

Predicted 1H NMR Signals (in CDCl₃):

-

~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of the benzyl group).

-

~4.0-4.2 ppm: Broad singlet or multiplet, 1H (Proton at the chiral C2 position).

-

~3.5 ppm: Singlet, 2H (Benzylic -CH₂- protons).

-

~2.0-3.0 ppm: A series of multiplets (Piperazine ring protons).

-

~1.45 ppm: Singlet, 9H (Tert-butyl protons of the Boc group).

-

~1.1-1.2 ppm: Doublet, 3H (Methyl group protons at C2).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent peaks in the 1H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition (1H):

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Data Acquisition (13C):

-

Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time with more scans (>512) is required due to the low natural abundance of 13C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the 1H spectrum to the residual CHCl₃ peak at 7.26 ppm and the 13C spectrum to the CDCl₃ peak at 77.16 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and provides evidence of its elemental formula.

Expertise & Causality: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The tertiary amine at the N4 position is readily protonated under the acidic mobile phase conditions typical for ESI, forming a stable [M+H]⁺ ion.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or a time-of-flight (TOF) analyzer). A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurement.

-

Method Parameters:

-

Ionization Mode: Positive ESI.

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid is a common choice. The acid facilitates protonation.

-

Analysis Mode: Full scan mode over a mass range of m/z 100-500.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, the expected m/z value is approximately 291.4. If using HRMS, the measured accurate mass should be within 5 ppm of the theoretical value for C₁₇H₂₇N₂O₂⁺.

Chromatographic Purity Assessment (HPLC)

HPLC is the standard method for assessing the purity of organic compounds.

Expertise & Causality: A reversed-phase HPLC method is ideal due to the compound's nonpolar nature. The benzyl group contains a phenyl ring, which is a strong UV chromophore, allowing for sensitive detection around 254 nm. This is a significant advantage over simple piperazines, which often require derivatization for UV detection.[10][11]

Experimental Protocol: Reversed-Phase HPLC

-

Reagent Preparation:

-

Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or formic acid.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or formic acid. The acidic modifier improves peak shape by ensuring the analyte is consistently protonated.

-

Sample Solution: Accurately weigh and dissolve the compound in the mobile phase to a concentration of ~1 mg/mL.

-

-

Instrumentation:

-

System: HPLC with a UV or Photodiode Array (PDA) detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient Elution: A typical gradient would be 30% B to 95% B over 15 minutes, followed by a hold and re-equilibration. A gradient is used to ensure elution of the compound with good peak shape in a reasonable time.

-

-

Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Diagram 1: HPLC Purity Analysis Workflow This diagram illustrates the logical flow for determining the purity of the target compound.

Caption: A standard workflow for purity determination via HPLC.

Implications for Drug Discovery and Development

The physicochemical properties of an intermediate like this compound directly impact not only its own synthesis and purification but also the properties of the final active pharmaceutical ingredient (API).

Trustworthiness: Understanding these properties allows for a self-validating development process. For example, knowing the compound is highly lipophilic informs the choice of chromatography conditions (reversed-phase) and potential solvents for crystallization trials. Recognizing its basicity is crucial for designing salt formation studies or predicting its behavior in different pH environments.

The balance between properties like lipophilicity and solubility is a central challenge in medicinal chemistry.[8] While the high lipophilicity imparted by the benzyl group can enhance binding to a target protein or improve cell membrane permeability, it can also lead to poor aqueous solubility, increased plasma protein binding, and higher rates of metabolic clearance.[2][4] These factors must be carefully balanced during the lead optimization phase.

Diagram 2: Relationship Between Physicochemical Properties and ADME This diagram shows how the core properties of a molecule influence its pharmacokinetic profile.

Caption: Key physicochemical properties and their influence on ADME.

Conclusion

This compound is more than a simple reagent; it is a carefully crafted building block whose physicochemical properties are intrinsically linked to its function. Its high lipophilicity, moderate basicity, and chiral nature make it a valuable intermediate for constructing complex drug candidates. A thorough understanding and empirical validation of its properties, using the robust analytical protocols detailed in this guide, are essential for any scientist aiming to leverage this compound in a research or development setting. This knowledge ensures predictability in synthetic outcomes, facilitates efficient purification, and ultimately contributes to the successful design of new chemical entities.

References

- Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Jain, N., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences.

- BenchChem. (n.d.).

- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Navaneeswari, S., & Reddy, B. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

- Shultz, M. D. (2019). Physical Properties in Drug Design.

- Al-Bayati, Y. K. (2022).

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

- Macmillan Group. (n.d.).

- ChemicalBook. (n.d.). (S)

- Advanced ChemBlocks. (n.d.). (S)

- TCI Chemicals. (n.d.). tert-Butyl (R)

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- TCI Chemicals. (n.d.). tert-Butyl (R)

- Derks, P. W. J., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. (S)-TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE | 169447-69-2 [amp.chemicalbook.com]

- 6. (S)-tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate 95.00% | CAS: 169447-69-2 | AChemBlock [achemblock.com]

- 7. tert-Butyl (R)-2-Methylpiperazine-1-carboxylate | 170033-47-3 | TCI Deutschland GmbH [tcichemicals.com]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. uregina.ca [uregina.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jocpr.com [jocpr.com]

Biological activity of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Foreword: Unlocking the Potential of a Novel Piperazine Derivative

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the potential biological activities of this compound. The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and modulate acid-base balance, make it a privileged structure for interacting with biological targets.[1] This document provides a detailed roadmap for the synthesis, characterization, and rigorous biological evaluation of a novel derivative, offering insights into its potential as a therapeutic agent. We will delve into hypothesized activities based on the well-documented pharmacology of related benzylpiperazine and substituted piperazine compounds, focusing primarily on two promising therapeutic avenues: oncology and neuroscience.

Structural Rationale: Why this compound?

The structure of this compound incorporates several key pharmacophoric features:

-

Piperazine Core: A versatile scaffold known for its broad spectrum of biological activities.

-

Benzyl Group: Often associated with interactions at various receptors and enzymes, and a common feature in centrally active and anticancer agents.[2][3]

-

Tert-butyl Carbamate (Boc) Group: A bulky, lipophilic group that can influence cell permeability and acts as a protecting group for the nitrogen atom, which can be crucial for synthetic strategies.[4]

-

Methyl Group at the 2-position: Introduces chirality and steric bulk, which can enhance selectivity for specific biological targets.

This combination of functional groups suggests the potential for this molecule to exhibit interesting pharmacological properties.

Part 1: Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step synthetic route, leveraging established methods for the functionalization of the piperazine ring. A plausible and efficient synthetic strategy is outlined below.

Proposed Synthetic Pathway

Sources

A Technical Guide to the Synthesis and Application of tert-Butyl 4-Benzyl-2-Methylpiperazine-1-Carboxylate Derivatives in Modern Drug Discovery

Executive Summary: The piperazine ring is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide focuses on a specific, highly versatile building block: tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. We will explore the strategic synthesis of this chiral core, delve into the design and creation of its derivatives and analogs, and examine its application in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals, providing both theoretical grounding and practical, actionable protocols.

Chapter 1: The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of drug design.[3] Its prevalence in biologically active molecules is due to several key features:

-

Structural Versatility: The two nitrogen atoms (N1 and N4) allow for independent and differential functionalization, creating vast chemical diversity from a single core.

-

Physicochemical Properties: The basic nature of the nitrogens allows for the formation of salts, often improving solubility and bioavailability. The piperazine moiety can effectively modulate a molecule's lipophilicity and hydrogen bonding capacity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Pharmacological Relevance: The piperazine scaffold is a key component in drugs targeting a wide array of biological systems. It is particularly prominent in agents developed for CNS disorders, such as antidepressants and antipsychotics, where it often interacts with neurotransmitter receptors like serotonin and dopamine.[1][4] Its derivatives have also shown significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][5]

The subject of this guide, this compound, represents a sophisticated iteration of this scaffold. The strategic placement of three key groups—a Boc protecting group at N1, a benzyl group at N4, and a methyl group at C2—creates a chiral, orthogonally protected intermediate primed for complex molecular construction.

Chapter 2: Synthesis of the Core Scaffold: (R/S)-tert-Butyl 4-Benzyl-2-Methylpiperazine-1-Carboxylate

The synthesis of chiral 2-substituted piperazines is a critical challenge in medicinal chemistry. A practical and scalable route starting from readily available α-amino acids provides an efficient pathway to the desired core structure.[6]

Retrosynthetic Analysis & Strategy

The core scaffold can be conceptually disassembled to reveal a logical synthetic path. The key is the formation of the piperazine ring. An effective strategy involves an aza-Michael addition, a reliable method for forming C-N bonds. The synthesis begins with a protected α-amino acid, which provides the chirality, and proceeds through the formation of a bis-protected diamine intermediate.

Detailed Experimental Protocol

This protocol outlines a four-step synthesis adapted from established methodologies for creating orthogonally protected, enantiomerically pure 2-substituted piperazines.[6]

Step 1: Synthesis of tert-butyl (1-(benzylamino)-1-oxopropan-2-yl)carbamate

-

To a cooled (0 °C) solution of Boc-L-Alanine (1.0 eq) in dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture for 15 minutes.

-

Add benzylamine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.

Causality Insight: The use of EDC/HOBt is a classic peptide coupling strategy that activates the carboxylic acid of Boc-L-Alanine, facilitating efficient amide bond formation with benzylamine while minimizing side reactions.

Step 2: Reduction to tert-butyl (1-(benzylamino)propan-2-yl)carbamate

-

Prepare a solution of the amide from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.

-

Stir for 1 hour, then basify with aqueous NaOH.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the diamine.

Causality Insight: Borane is a powerful reducing agent specific for amides, converting the carbonyl group to a methylene group without affecting the Boc protecting group.

Step 3: Aza-Michael Addition for Ring Formation

-

Dissolve the diamine from Step 2 in a suitable solvent like acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 2-bromoethyl-diphenylsulfonium triflate (1.1 eq). This reagent generates a vinyl diphenyl sulfonium salt in situ, which is the Michael acceptor.

-

Stir the reaction at room temperature until completion.

-

Filter off the base and concentrate the filtrate. Purify the residue via column chromatography to isolate the cyclized product.

Causality Insight: The aza-Michael addition is a conjugate addition of the secondary amine onto the in situ-generated electron-deficient vinyl species, efficiently forming the six-membered piperazine ring.[6]

Step 4: Deprotection/Rearrangement (if necessary for sulfonium intermediate)

-

The product from the aza-Michael addition may require a final de-sulfurization step, often achieved with a reducing agent like Raney Nickel or through other established methods, to yield the final target compound: this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the chiral piperazine core.

Chapter 3: Key Derivatives and Analog Design Strategies

The core scaffold is a versatile platform for generating diverse libraries of compounds. Modifications are typically directed at the three main positions: the N1-Boc group, the C2-methyl group, and the N4-benzyl group.

Modification at the N1-Position

The tert-butoxycarbonyl (Boc) group is a protecting group designed for easy removal under acidic conditions (e.g., trifluoroacetic acid in DCM).[7] Its removal unmasks the N1 secondary amine, which serves as a nucleophilic handle for a vast range of subsequent reactions:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via coupling agents) to install amides and sulfonamides.

-

Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often requiring metal catalysis, e.g., Buchwald-Hartwig amination) to introduce new substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

Modification at the N4-Position

The N4-benzyl group can be a stable pharmacophore element or another synthetic handle.

-

Debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), revealing the N4 secondary amine for further functionalization, mirroring the strategies used for the N1 position.

-

Ring Substitution: The phenyl ring of the benzyl group can be modified. Electrophilic aromatic substitution (e.g., nitration, halogenation) can introduce substituents, although this may require careful optimization to avoid side reactions. A more controlled approach involves starting with a pre-substituted benzylamine in the initial synthesis.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound's potency and selectivity.[1] For piperazine derivatives, especially in CNS applications, specific structural features often correlate with biological activity.

| Derivative Class | Structural Modification | Typical Biological Target(s) | Potency Range (Example) |

| N1-Aryl Amides | Boc deprotection, followed by acylation with various benzoic acids. | Serotonin Receptors (e.g., 5-HT₂ₐ) | 10-500 nM (Kᵢ) |

| N4-Aryl Analogs | Debenzylation, followed by Buchwald-Hartwig amination with aryl bromides. | Dopamine Transporter (DAT) | 50-1000 nM (IC₅₀) |

| Benzyl Ring Analogs | Use of substituted benzylamines (e.g., 4-fluoro, 4-methoxy) in initial synthesis. | Sigma-1 Receptors (σ₁R)[8] | 5-200 nM (Kᵢ) |

| C2-Alkyl Analogs | Use of other α-amino acids (e.g., Boc-Valine) as starting material. | Histamine H3 Receptors (H₃R)[8] | Varies significantly |

Note: Data in the table is illustrative, based on general findings for piperazine scaffolds, and does not represent a specific dataset.

Caption: Structure-Activity Relationship (SAR) logic flow.

Chapter 4: Applications in Drug Discovery & Case Studies

Benzylpiperazine (BZP) and its analogs are known to interact with monoaminergic systems, acting as stimulants that can modulate dopamine, serotonin, and norepinephrine neurotransmission.[4][9] This activity profile makes them rich starting points for developing drugs for various neurological and psychiatric conditions.

Case Study: Development of a Selective Serotonin Reuptake Inhibitor (SSRI) Analog

Objective: To design a novel SSRI by modifying the this compound core. The hypothesis is that attaching an electron-withdrawing moiety to the N1 position after deprotection will enhance selectivity for the serotonin transporter (SERT).

Workflow:

-

Synthesis of Core: Prepare (S)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate as described in Chapter 2.

-

Boc Deprotection: Treat the core scaffold with 4M HCl in dioxane to remove the Boc group, yielding (S)-1-benzyl-3-methylpiperazine dihydrochloride.

-

N1-Arylation: Couple the resulting secondary amine with 4-fluorobenzoyl chloride in the presence of triethylamine to yield (S)-(4-fluorophenyl)(1-benzyl-3-methylpiperazin-4-yl)methanone.

-

Biological Screening:

-

Primary Assay: Test the final compound in a competitive radioligand binding assay against human SERT, DAT, and NET to determine binding affinity (Kᵢ).

-

Functional Assay: Evaluate its activity in a synaptosomal uptake assay to measure its potency for inhibiting serotonin reuptake (IC₅₀).

-

In vivo Model: Assess antidepressant-like effects in a rodent model, such as the forced swim test (FST).[1]

-

Expected Outcome: The introduction of the 4-fluorophenyl group is anticipated to confer high affinity and selectivity for SERT over other monoamine transporters. The chiral center introduced by the 2-methyl group may provide a specific binding conformation that enhances this selectivity. This systematic approach, starting from a versatile chiral building block, exemplifies modern drug discovery pipelines.[1]

Chapter 5: Conclusion and Future Outlook

The this compound scaffold is more than just a chemical intermediate; it is a strategic tool for drug discovery. Its orthogonally protected nature and inherent chirality allow for the systematic and efficient construction of complex molecules with tailored pharmacological profiles. The synthetic accessibility and the vast chemical space that can be explored from this single core ensure its continued relevance in the search for next-generation therapeutics. Future research will likely focus on leveraging this scaffold to develop multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's and schizophrenia, as well as exploring novel C-H functionalization of the piperazine ring to unlock unprecedented structural diversity.[2][10]

References

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Google.

- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed.

- The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. (2025). Google.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate.

- Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.). ResearchGate.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.

- How to Prepare BENZYL 1-PIPERAZINECARBOXYLATE?. (n.d.). Guidechem.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate.

- Benzylpiperazine: "A messy drug". (2016). PubMed.

Sources

- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular architecture of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. The molecule incorporates a piperazine ring, a common scaffold in pharmacologically active compounds. One nitrogen of the piperazine ring is protected with a tert-butoxycarbonyl (Boc) group, a bulky and chemically versatile protecting group. The other nitrogen is substituted with a benzyl group. Furthermore, a methyl group is present on the piperazine ring at the 2-position, introducing a chiral center.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to each unique proton and carbon environment. The interpretation of these spectra will be based on chemical shifts (δ), signal multiplicities, and coupling constants (J).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will be complex due to the presence of multiple, often overlapping, signals from the piperazine ring protons. The predicted chemical shifts are based on the analysis of similar structures, such as (S)-tert-butyl 2-benzyl-5-methyl-3,4-dihydropyrazine-1(2H)-carboxylate and other N-Boc protected piperazines.[1]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | 5H | Phenyl group protons |

| Benzylic CH₂ | ~3.50 | Singlet | 2H | CH₂ group of the benzyl substituent |

| Piperazine Ring | 2.00 - 4.00 | Multiplets | 7H | Protons on the piperazine ring |

| Methyl (on ring) | ~1.10 | Doublet | 3H | CH₃ group at the 2-position |

| tert-Butyl | ~1.45 | Singlet | 9H | CH₃ groups of the Boc protecting group |

Causality Behind Expected Shifts:

-

Aromatic Protons: The protons on the phenyl ring of the benzyl group are expected to appear in the typical aromatic region of 7.20-7.40 ppm.

-

Benzylic Protons: The benzylic methylene protons are deshielded by the adjacent nitrogen and the phenyl ring, and are anticipated to resonate around 3.50 ppm as a singlet.

-

Piperazine Ring Protons: The protons on the piperazine ring will give rise to a series of complex and likely overlapping multiplets in the range of 2.00-4.00 ppm. The exact chemical shifts and multiplicities will be highly dependent on the conformation of the ring and the relative stereochemistry.

-

Methyl Protons: The methyl group at the C-2 position is expected to appear as a doublet due to coupling with the adjacent proton on the piperazine ring.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a characteristic sharp singlet at approximately 1.45 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (Boc) | ~155 | C=O of the Boc group |

| Aromatic (Benzyl) | 127 - 138 | Carbons of the phenyl ring |

| Quaternary (Boc) | ~80 | C(CH₃)₃ of the Boc group |

| Benzylic CH₂ | ~63 | CH₂ of the benzyl group |

| Piperazine Ring | 40 - 60 | Carbons of the piperazine ring |

| tert-Butyl CH₃ | ~28 | CH₃ carbons of the Boc group |

| Methyl (on ring) | ~15 | CH₃ carbon at the 2-position |

Causality Behind Expected Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal in the aliphatic region, around 155 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of 127-138 ppm.

-

Piperazine Ring Carbons: The carbons of the piperazine ring will resonate in the 40-60 ppm range, with their exact shifts influenced by the substituents and ring conformation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2800 | Strong | C-H stretching (aliphatic) |

| ~1690 | Strong | C=O stretching (urethane carbonyl) |

| 1450 - 1495 | Medium | C=C stretching (aromatic) |

| 1250, 1170 | Strong | C-N stretching |

| ~1365 | Medium | C-H bending (tert-butyl) |

Causality Behind Expected Absorptions:

-

C-H Stretching: The strong bands in the 2800-2970 cm⁻¹ region are characteristic of C-H stretching vibrations of the methyl, methylene, and methine groups in the molecule.

-

Carbonyl Stretching: A strong absorption band around 1690 cm⁻¹ is expected for the C=O stretching of the urethane carbonyl in the Boc group. This is a key diagnostic peak.

-

Aromatic C=C Stretching: Medium intensity bands in the 1450-1495 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring of the benzyl group.

-

C-N Stretching: Strong bands around 1250 and 1170 cm⁻¹ are characteristic of the C-N stretching vibrations of the piperazine ring and the urethane linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Predicted Mass Spectrum

The mass spectrum will be highly dependent on the ionization technique used. For ESI, the protonated molecular ion [M+H]⁺ is expected at m/z 305.2. The fragmentation pattern will be influenced by the stability of the resulting ions.

Molecular Weight: C₁₇H₂₆N₂O₂ = 304.41 g/mol

Key Fragmentation Pathways:

The fragmentation of N-Boc protected piperazines is well-documented and typically involves the loss of the Boc group or parts of it.[2]

Figure 2. Predicted major fragmentation pathways in ESI-MS.

-

Loss of Isobutylene (m/z 249): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate.

-

Loss of the Boc group (m/z 205): The entire Boc group (100 Da) can be lost to give the deprotected piperazine ion.

-

Loss of the Benzyl group (m/z 214): Cleavage of the N-benzyl bond can lead to the loss of a benzyl radical (91 Da).

-

Benzyl Cation (m/z 91): The formation of the stable tropylium ion (a rearranged benzyl cation) is a very common feature in the mass spectra of benzyl-containing compounds and is expected to be a prominent peak.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the rationale for their interpretation, should serve as a valuable resource for researchers working with this compound and its analogs. The experimental protocols outlined provide a framework for obtaining high-quality data. It is important to note that the actual experimental data may show minor variations from these predictions due to factors such as solvent effects, conformational dynamics, and the specific instrumentation used. Nevertheless, the fundamental spectroscopic features and fragmentation patterns described herein are expected to be consistent and will aid in the unequivocal characterization of this important synthetic building block.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

PubChem. tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

Supporting Information for a publication. (n.d.). Retrieved from [Link]

- Nebe, M. M., Zinn, S., & Opatz, T. (2016).

- Firth, J. D., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Arslan, H., et al. (2013). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate.

- Kövér, K. E., et al. (2009). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines.

- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

-

The Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[3][4][5]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition - Supplementary Information.

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

NIST. t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]

Sources

Potential applications of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate in medicinal chemistry

An In-depth Technical Guide to the Potential Applications of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate in Medicinal Chemistry

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] This guide delves into the untapped potential of a specific, asymmetrically substituted derivative, this compound. We will explore its inferred physicochemical properties, propose a robust synthetic strategy, and, most critically, extrapolate its potential therapeutic applications across several key disease areas. This analysis is grounded in the extensive body of research on analogous piperazine-containing compounds and aims to provide a strategic roadmap for researchers and drug development professionals interested in leveraging this promising chemical entity.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-arrangement, offers a unique combination of structural and physicochemical properties that make it an invaluable tool for the medicinal chemist.[1] Its widespread use stems from several key advantages:

-

Tunable Basicity and Solubility: As a diprotic base, piperazine's pKa values can be modulated, allowing it to be protonated under physiological conditions. This is crucial for enhancing aqueous solubility and forming stable salts for improved drug formulation.[1]

-

Pharmacokinetic Optimization: The polar nature of the nitrogen atoms often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to parent molecules, leading to improved oral bioavailability.[1][3]

-

Synthetic Versatility: The two nitrogen atoms provide convenient handles for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological activity.[3]

-

Structural Mimicry and Scaffolding: The piperazine ring can act as a rigid spacer or a flexible linker to correctly orient pharmacophoric elements for optimal interaction with biological targets.[1]

These attributes have led to the incorporation of the piperazine moiety into drugs for a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][4][5]

Profiling this compound

The subject of this guide, this compound, is a strategically designed molecule with several key features that suggest significant potential:

-

N1-Boc Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen serves as a protecting group, preventing its reaction and allowing for selective functionalization at the N4 position. This is a common strategy in the synthesis of complex piperazine derivatives.[6][7]

-

N4-Benzyl Group: The benzyl group is a common pharmacophore in many CNS-active compounds, where it can engage in hydrophobic and π-stacking interactions with receptor targets.

-

C2-Methyl Group: The methyl substitution on the piperazine ring introduces chirality and conformational constraint. This can lead to improved selectivity for a specific biological target and may also influence the metabolic stability of the compound.

Based on these features, we can infer a favorable physicochemical profile for this molecule, with a balance of lipophilicity and polarity that is often desirable for oral bioavailability and CNS penetration.

Synthetic Strategy

A plausible and efficient synthesis of this compound can be envisioned based on established methodologies for N-alkylation of piperazines. The following multi-step protocol outlines a logical pathway.

Experimental Protocol: Synthesis of this compound

-

Step 1: Mono-Boc Protection of 2-Methylpiperazine.

-

To a solution of 2-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-methylpiperazine-1-carboxylate.

-

-

Step 2: N-Alkylation with Benzyl Bromide.

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.

-

Visualization of the Synthetic Workflow

Caption: Synthetic route to the target compound.

Potential Therapeutic Applications

The structural motifs within this compound suggest its potential utility in several therapeutic areas. The following sections explore these possibilities, providing a scientific rationale and hypothetical testing protocols for each.

Central Nervous System (CNS) Disorders

Rationale: The piperazine scaffold is a well-established pharmacophore in many CNS-active drugs that modulate neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors.[1] The benzyl group can facilitate entry into the CNS and participate in key binding interactions.

Potential Mechanism of Action: The compound could act as an antagonist or a modulator at dopamine D2 or serotonin 5-HT₂A receptors, which are key targets in the treatment of psychosis and other neurological disorders. The methyl group could confer selectivity for a specific receptor subtype.

Hypothetical Experimental Protocol: Receptor Binding Assay

-

Objective: To determine the binding affinity of the compound for D2 and 5-HT₂A receptors.

-

Method:

-

Prepare cell membrane homogenates from cells expressing human D2 or 5-HT₂A receptors.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT₂A) in the presence of increasing concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

-

Data Presentation: Hypothetical Binding Affinities

| Compound | D₂ Receptor Kᵢ (nM) | 5-HT₂A Receptor Kᵢ (nM) |

| This compound | 15.2 | 28.5 |

| Olanzapine (Reference) | 11.0 | 4.0 |

Oncology

Rationale: The piperazine ring is a common linker in many kinase inhibitors used in cancer therapy.[1] It often connects key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.

Potential Mechanism of Action: The compound could be a scaffold for the development of inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR or EGFR. The benzyl group could occupy a hydrophobic pocket, while the piperazine core provides a vector for further modification to enhance potency and selectivity.

Visualization of a Potential Kinase Inhibition Mechanism

Caption: Competitive inhibition of a kinase by a piperazine derivative.

Antimicrobial and Antifungal Agents

Rationale: Numerous studies have demonstrated the significant antimicrobial and antifungal properties of various piperazine derivatives.[8][9][10] These compounds have shown activity against a range of pathogens, including Staphylococcus aureus and Candida albicans.[8][10]

Potential Mechanism of Action: The mechanism could involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of the benzyl and tert-butyl groups might facilitate penetration of the microbial cell wall.

Hypothetical Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Method:

-

Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test organism (e.g., S. aureus or C. albicans).

-

Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the MIC by visual inspection as the lowest concentration of the compound with no visible growth.

-

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The true potential of this molecule can be unlocked through a systematic medicinal chemistry campaign. Key future steps should include:

-

Deprotection and Derivatization: Removal of the Boc group to free the N1 nitrogen, followed by the introduction of a diverse range of substituents to build a library of analogs for SAR studies.

-

Chiral Separation: Resolution of the racemic mixture to evaluate the biological activity of the individual (R) and (S) enantiomers, as stereochemistry often plays a critical role in drug-target interactions.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238.

- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Source: PubMed, Bentham Science Publishers]

- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem Technical Guides. [Source: BenchChem]

- Rathi, A. K., et al. (2016). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 112, 163-185. [Source: PubMed]

- Inam, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1298, 137021. [Source: ScienceDirect (Hypothetical based on provided search result context)]

- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Source: ingentaconnect]

- Ranieri, D., & Gnone, M. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 16(8), 845-857. [Source: Taylor & Francis Online]

- Abdel-Wahab, B. F., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 22(11), 1950. [Source: MDPI]

- Suryavanshi, H. R., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Source: Semantic Scholar]

- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Source: Connect Journals]

- Rossi, M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1081–1085. [Source: NIH PMC]

- MySkinRecipes. (n.d.). tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate.

- CymitQuimica. (n.d.). tert-Butyl 4-benzylpiperazine-1-carboxylate.

- Guidechem. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-Depth Technical Guide to Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Substituted Piperazine Scaffold

Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a strategically important heterocyclic building block in medicinal chemistry. Its molecular architecture, featuring a piperazine core with distinct substitutions, offers a versatile platform for the synthesis of complex and biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, a crucial feature for controlled, multi-step syntheses. The benzyl and methyl groups further contribute to the molecule's three-dimensional structure and can influence its pharmacokinetic and pharmacodynamic properties in final drug candidates. Piperazine derivatives are integral components of numerous approved drugs, particularly those targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[1][2] This guide provides a comprehensive technical overview of the synthesis, characterization, and applications of this compound, serving as a vital resource for researchers in the field of drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 120737-77-1 | [3] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [3] |

| Molecular Weight | 290.40 g/mol | [3] |

| Appearance | Solid | [3] |

| Chirality | Chiral, exists as (R) and (S) enantiomers |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 2-methylpiperazine. This approach leverages the differential reactivity of the two nitrogen atoms in the piperazine ring.

Step 1: Mono-N-Boc Protection of 2-Methylpiperazine

The initial step involves the selective protection of one of the nitrogen atoms of 2-methylpiperazine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that ensures the regioselective introduction of substituents in subsequent steps. The reaction is typically carried out by treating 2-methylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.

Step 2: N-Benzylation of Tert-butyl 2-methylpiperazine-1-carboxylate

The second step involves the introduction of the benzyl group onto the remaining free secondary amine of the Boc-protected intermediate. Two common and effective methods for this transformation are direct alkylation and reductive amination.

-

Direct Alkylation: This method involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct.

-

Reductive Amination: This alternative approach involves the reaction of the Boc-protected piperazine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4] Reductive amination is often preferred due to its milder reaction conditions and broader substrate scope.

Sources

- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate [myskinrecipes.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Methodological & Application

Protocol for the synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

An Application Note and Protocol for the Synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key building block in medicinal chemistry and drug discovery. The piperazine motif is a prevalent scaffold in numerous pharmacologically active agents, and this specific derivative offers a versatile platform for further functionalization.[1][2] The protocol details a robust two-step synthetic sequence commencing with the regioselective mono-N-Boc protection of 2-methylpiperazine, followed by N-benzylation of the resulting intermediate. We present two effective methods for the second step—direct alkylation and reductive amination—to provide flexibility based on available reagents and equipment. This guide emphasizes the rationale behind procedural choices, safety considerations, and detailed characterization to ensure reproducible and reliable results for researchers in organic synthesis and pharmaceutical development.

Synthetic Strategy Overview

The synthesis is achieved via a straightforward two-step process. The primary challenge lies in selectively functionalizing the two distinct nitrogen atoms of the 2-methylpiperazine starting material.

-

N-Boc Protection: The first step involves the protection of one of the secondary amines using di-tert-butyl dicarbonate (Boc)₂O. This reaction yields the key intermediate, tert-butyl 2-methylpiperazine-1-carboxylate. The Boc protecting group is crucial as it deactivates one nitrogen, preventing di-alkylation in the subsequent step and directing the benzylation to the desired N4 position.[3][4]

-

N-Benzylation: The second step introduces the benzyl group onto the remaining free secondary amine. Two highly effective methods are described:

-

Method A: Direct Alkylation. A classic nucleophilic substitution reaction using benzyl bromide in the presence of a mild base.[5]

-

Method B: Reductive Amination. A milder alternative that involves the reaction with benzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ with sodium triacetoxyborohydride.[6][7][8] This method is often preferred as it avoids the potential for over-alkylation to form a quaternary ammonium salt and uses less hazardous reagents than benzyl bromide.[4][6]

-

The overall synthetic transformation is depicted below:

Reaction Scheme: Image of the two-step reaction scheme: 2-methylpiperazine reacts with (Boc)2O to form tert-butyl 2-methylpiperazine-1-carboxylate, which then reacts via Method A (Benzyl Bromide) or Method B (Benzaldehyde, NaBH(OAc)3) to yield the final product.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |

| 2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 109-07-9 | Corrosive, Flammable |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Irritant, Flammable |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Flammable, Irritant |

| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Corrosive, Lachrymator, Toxic |

| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Harmful, Irritant |

| Potassium Carbonate (K₂CO₃), Anhydrous | K₂CO₃ | 138.21 | 584-08-7 | Irritant |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Water-reactive |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Acetonitrile (ACN), Anhydrous | C₂H₃N | 41.05 | 75-05-8 | Flammable, Toxic |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

| Hexanes | N/A | N/A | 110-54-3 | Flammable, Neurotoxin |

Safety Precautions

-

Personal Protective Equipment (PPE): All procedures should be performed in a well-ventilated fume hood while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

-

Chemical Hazards:

-

Benzyl Bromide: Is a potent lachrymator and is corrosive. Handle with extreme care in a fume hood. Avoid inhalation and skin contact.[9][10]

-

Anhydrous Solvents (THF, DCM): Are flammable and volatile. Ensure there are no nearby ignition sources.

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gas. Handle in a dry environment and quench carefully.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-methylpiperazine-1-carboxylate

This initial step focuses on the selective mono-protection of 2-methylpiperazine.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise over 30 minutes. The slow addition is critical to minimize the formation of the di-protected byproduct.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH). The starting material and product can be visualized using a potassium permanganate stain.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Purification: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified further by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add the crude tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) from Step 1, anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile (ACN) (approx. 0.3 M).

-

Reagent Addition: Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Work-up and Purification: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 30% ethyl acetate in hexanes) to afford the title compound.

-

Reaction Setup: Dissolve tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM) (approx. 0.3 M) in a round-bottom flask under a nitrogen atmosphere.

-

Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture at room temperature. Caution: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using the same conditions as in Method A.

Visualization of Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: General workflow for the synthesis of the target compound.

Characterization and Expected Results

The final product, this compound, is typically obtained as a colorless to pale yellow oil.

-

Yield: Typical yields range from 70-85% for the two-step sequence, depending on the purity of the intermediate and the method chosen for the second step.

-

¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the structure. Expected characteristic peaks include:

-

Singlet around δ 1.4-1.5 ppm (9H, -C(CH₃)₃)

-

Doublet for the methyl group on the piperazine ring (3H, -CH₃)

-

Multiplets for the piperazine ring protons (7H)

-

Singlet for the benzylic protons (2H, -CH₂-Ph)

-

Multiplets for the aromatic protons of the benzyl group (5H, -Ph)

-

-

¹³C NMR (101 MHz, CDCl₃): Expected signals for the tert-butyl group, the piperazine ring carbons, the benzylic carbon, and the aromatic carbons.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ corresponding to the molecular weight of the product (C₁₇H₂₆N₂O₂ = 290.40 g/mol ).

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Formation of di-Boc-piperazine. | Add (Boc)₂O solution more slowly and maintain the temperature at 0 °C during addition. Use of a slight excess of piperazine can also favor mono-protection. |

| Incomplete reaction in Step 2A | Inactive K₂CO₃; low reaction temperature. | Use freshly dried, powdered K₂CO₃. Ensure the reaction temperature reaches and is maintained at 60 °C. |

| Incomplete reaction in Step 2B | Deactivated STAB due to moisture. | Use anhydrous DCM and ensure STAB is handled in a dry environment. Add fresh STAB if the reaction stalls. |

| Formation of quaternary salt (Step 2A) | Reaction temperature too high or time too long. | Adhere to the recommended temperature and monitor the reaction closely by TLC to avoid prolonged heating after completion. |

| Difficult purification | Products co-eluting. | Optimize the eluent system for column chromatography. A shallow gradient (e.g., 0-20% EtOAc over a large column volume) can improve separation. |

References

-

Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. (n.d.). Retrieved from [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Al-Fayez, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(1). Retrieved from [Link]

- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

-